molecular formula C5H3BrN2O2 B1270065 2-Bromo-6-nitropyridine CAS No. 21203-78-1

2-Bromo-6-nitropyridine

Cat. No. B1270065
CAS RN: 21203-78-1
M. Wt: 202.99 g/mol
InChI Key: JULQLOHNPMMKTH-UHFFFAOYSA-N
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Description

Synthesis Analysis

2-Bromo-6-nitropyridine and its derivatives have been synthesized through multiple approaches. One common method involves the substitution and nitration reactions of pyridine compounds. For instance, a series of 4-nitro-6-bromo-2,2′-bipyridines were prepared from pyridine substrates, showcasing the versatility of bromo and nitro substituents in directing the synthesis of complex pyridine derivatives (Fallahpour, Neuburger, & Zehnder, 1999).

Molecular Structure Analysis

The molecular structure of 2-Bromo-6-nitropyridine derivatives has been a subject of study, with X-ray crystallography providing detailed insights. The structure of these compounds is influenced by the presence of bromo and nitro groups, which affect the electron distribution and molecular geometry, leading to unique physical and chemical properties (Abraham, Prasana, & Muthu, 2017).

Chemical Reactions and Properties

2-Bromo-6-nitropyridine participates in a variety of chemical reactions, serving as a valuable intermediate. It has been used in cross-coupling reactions, demonstrating its utility in constructing complex molecular architectures. These reactions often leverage the bromo group as a leaving group, enabling the formation of carbon-nitrogen bonds (McElroy & DeShong, 2003).

Scientific Research Applications

Pharmaceutical Intermediate

  • Scientific Field: Pharmaceutical Chemistry
  • Application Summary: 2-Bromo-6-nitropyridine is used as a pharmaceutical intermediate . An intermediate is a substance produced during the middle steps of a reaction between two chemicals. In this case, 2-Bromo-6-nitropyridine is used in the synthesis of various pharmaceutical compounds .
  • Method of Application: The specific methods of application can vary widely depending on the final pharmaceutical compound being synthesized. Typically, it involves reactions under controlled conditions with various other chemicals .
  • Results or Outcomes: The outcome of using 2-Bromo-6-nitropyridine as an intermediate would be the successful synthesis of the desired pharmaceutical compound .

Synthesis of Biaryls

  • Scientific Field: Organic Chemistry
  • Application Summary: 2-Bromo-5-nitropyridine is used in the preparation of boc-protected (piperazin-1-ylmethyl)biaryls . Biaryls are a type of organic compound that have a wide range of applications, including in the production of pharmaceuticals and agrochemicals .
  • Method of Application: The synthesis involves a microwave-mediated Suzuki-Miyaura coupling with (boc-piperazin-1-ylmethyl)phenylboronic acid pinacol esters .
  • Results or Outcomes: The outcome of this process is the successful synthesis of boc-protected (piperazin-1-ylmethyl)biaryls .

Synthesis of 2-Pyridyl Analogs

  • Scientific Field: Organic Chemistry
  • Application Summary: 2-Bromo-6-nitropyridine is used in the synthesis of 2-pyridyl analogs . These analogs can be used in various chemical reactions and have potential applications in pharmaceuticals .
  • Method of Application: The specific methods of application can vary widely depending on the final 2-pyridyl analog being synthesized. It typically involves reactions under controlled conditions with various other chemicals .
  • Results or Outcomes: The outcome of using 2-Bromo-6-nitropyridine in this process would be the successful synthesis of the desired 2-pyridyl analog .

Synthesis of Boc-Protected (Piperazin-1-ylmethyl)Biaryls

  • Scientific Field: Organic Chemistry
  • Application Summary: 2-Bromo-6-nitropyridine is used in the preparation of boc-protected (piperazin-1-ylmethyl)biaryls via microwave-mediated Suzuki-Miyaura coupling with (boc-piperazin-1-ylmethyl)phenylboronic acid pinacol esters .
  • Method of Application: The synthesis involves a microwave-mediated Suzuki-Miyaura coupling with (boc-piperazin-1-ylmethyl)phenylboronic acid pinacol esters .
  • Results or Outcomes: The outcome of this process is the successful synthesis of boc-protected (piperazin-1-ylmethyl)biaryls .

Synthesis of 2-Pyridyl Analogs

  • Scientific Field: Organic Chemistry
  • Application Summary: 2-Bromo-6-nitropyridine is used in the synthesis of 2-pyridyl analogs . These analogs can be used in various chemical reactions and have potential applications in pharmaceuticals .
  • Method of Application: The specific methods of application can vary widely depending on the final 2-pyridyl analog being synthesized. It typically involves reactions under controlled conditions with various other chemicals .
  • Results or Outcomes: The outcome of using 2-Bromo-6-nitropyridine in this process would be the successful synthesis of the desired 2-pyridyl analog .

Synthesis of Boc-Protected (Piperazin-1-ylmethyl)Biaryls

  • Scientific Field: Organic Chemistry
  • Application Summary: 2-Bromo-6-nitropyridine is used in the preparation of boc-protected (piperazin-1-ylmethyl)biaryls via microwave-mediated Suzuki-Miyaura coupling with (boc-piperazin-1-ylmethyl)phenylboronic acid pinacol esters .
  • Method of Application: The synthesis involves a microwave-mediated Suzuki-Miyaura coupling with (boc-piperazin-1-ylmethyl)phenylboronic acid pinacol esters .
  • Results or Outcomes: The outcome of this process is the successful synthesis of boc-protected (piperazin-1-ylmethyl)biaryls .

Safety And Hazards

2-Bromo-6-nitropyridine is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

properties

IUPAC Name

2-bromo-6-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN2O2/c6-4-2-1-3-5(7-4)8(9)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JULQLOHNPMMKTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20362854
Record name 2-bromo-6-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20362854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-nitropyridine

CAS RN

21203-78-1
Record name 2-bromo-6-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20362854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-6-nitropyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
HJ Den Hertog, C Jouwersma - Recueil des Travaux …, 1953 - Wiley Online Library
… in a sealed tube, the ethoxy-group and, to a less extent, the bromine atom were replaced: 3-amino-2-bromo-6-nitropyridine (111) was obtained in a yield of 65-70 %, together with 9 '/c of …
Number of citations: 12 onlinelibrary.wiley.com
JW Streef, HJ den Hertog - Recueil des Travaux Chimiques …, 1969 - Wiley Online Library
… 2-Bromo-6-nitropyridine (lq) is converted into a reaction mixture containing 6-amino-2-bromopyridine (la), together with 1,3-dicyanopropene (5) and macromolecular compounds …
Number of citations: 26 onlinelibrary.wiley.com
V Sathyanarayanamoorthi - Indian Journal of Pure and Applied …, 2014 - ir.psgcas.ac.in
… Continuum Solvation Model (C-PCM) is applied to industrially important two halogen substituted pyridine derivatives, namely 2-chloro-6-nitropyridine and 2-bromo-6-nitropyridine in ten …
Number of citations: 1 ir.psgcas.ac.in
A de Bettencourt-Dias, S Bauer, S Viswanathan… - Dalton …, 2012 - pubs.rsc.org
… : stoichiometric quantities of the appropriate tin derivative, 2-tributyltin pyridine (a), 2-methyl-6-tributyltin pyridine (b) or 6-tributylstannyl-2,2′-bipyridine (c), and 2-bromo-6-nitropyridine …
Number of citations: 17 pubs.rsc.org
MS Blake - 2015 - digitalcommons.uri.edu
… Alternatively, 2-amino-6-bromopyridine may be used in place of 2-bromo-6-nitropyridine in the established reaction assuming the primary amine does not complicate or prevent the Cu-…
Number of citations: 1 digitalcommons.uri.edu
M BOUDAKIAN - … of Heterocyclic Compounds: Pyridine and its …, 1974 - Wiley Online Library
… Ring scission to give 1, 3-dicyanopropene, NCCH= CH-CH, CN, occurred in the reaction of 2-bromo-6-nitropyridine or 6-amino-2-bromopyridine with excess potassium amide in liquid …
Number of citations: 1 onlinelibrary.wiley.com

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